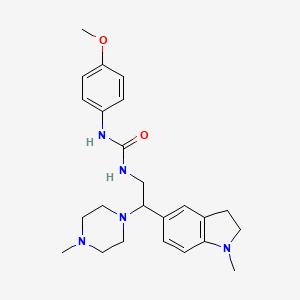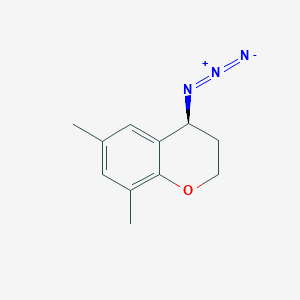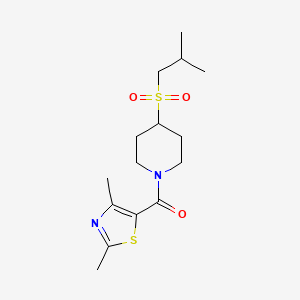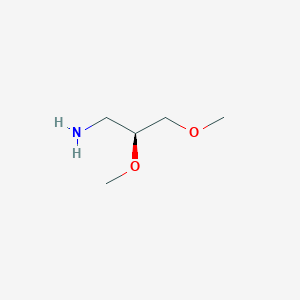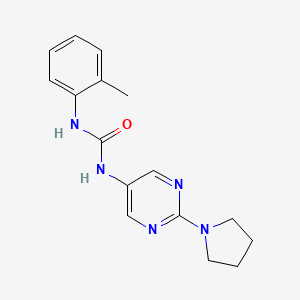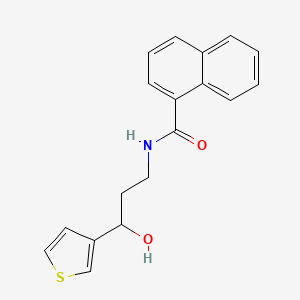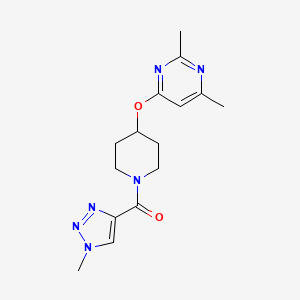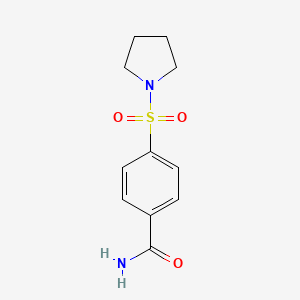
4-(Pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
4-(Pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been explored for their unique chemical properties, including luminescence and enhanced emission in various solvents, showing potential for applications in material science and photonics. These compounds demonstrate interesting behaviors like mechanochromism and multi-stimuli responsiveness, indicating potential uses in smart materials and sensors (Srivastava et al., 2017). Additionally, the crystal structure investigations of related compounds reveal insights into their conformation and the potential for designing more efficient materials (Krishnan et al., 2021).
Biological Activity
Research into related pyrrolidine derivatives highlights their potential in the medical field, such as the design of histone deacetylase (HDAC) inhibitors with significant antitumor activities. These compounds, including closely related structural analogs, have entered clinical trials, showing promise for cancer therapy (Zhou et al., 2008). Another study on similar compounds revealed their application as κ-opioid receptor (KOR) antagonists, suggesting potential in treating depression and addiction disorders (Grimwood et al., 2011).
Photocatalytic Applications
Compounds containing the pyridine moiety, akin to this compound derivatives, have been investigated for their photocatalytic degradation efficiencies. These studies provide insights into their potential environmental applications, particularly in water treatment technologies to remove harmful organic substances (Maillard-Dupuy et al., 1994).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of novel derivatives have shown significant antimicrobial and antifungal activities. This highlights their potential as lead compounds in developing new therapeutic agents against various bacterial and fungal infections (Elangovan et al., 2021).
Mechanism of Action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that it may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents, which can lead to different binding modes to proteins .
Biochemical Pathways
Again, without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been found in many compounds used for the treatment of human diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives are often used in drug design due to their ability to modify physicochemical parameters and obtain optimal ADME/Tox results for drug candidates .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMRUJVVNVOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
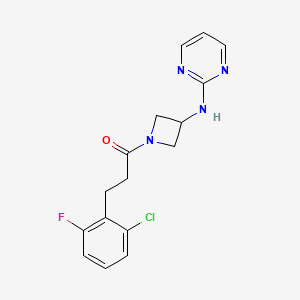
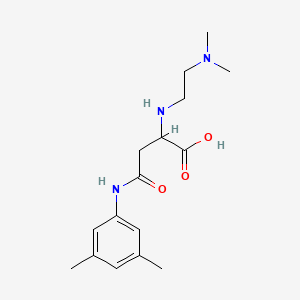


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)
